molecular formula C20H23ClFN3OS B2664100 N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1217083-99-2

N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Katalognummer: B2664100
CAS-Nummer: 1217083-99-2
Molekulargewicht: 407.93
InChI-Schlüssel: WRAZCWMVIKEPBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Benzothothiazole Scaffold in Medicinal Chemistry

The benzothiazole nucleus was first synthesized in 1887 by A.W. Hofmann via cyclization of 2-aminothiophenol with aldehydes. Early applications focused on industrial uses, such as vulcanization accelerators in rubber production, but the discovery of 2-aminobenzothiazole derivatives with antitumor activity in the 1970s pivoted interest toward pharmaceutical applications. The 1990s marked a turning point with the development of riluzole, a benzothiazole approved for amyotrophic lateral sclerosis, validating the scaffold's central nervous system (CNS) permeability.

Structural refinements, such as halogenation at the 4-position and N-alkylation, were critical for enhancing bioavailability and target selectivity. For instance, fluorination improved metabolic stability, while dimethylaminopropyl side chains increased solubility and tissue penetration. These innovations laid the groundwork for advanced conjugates like N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride.

Position in Contemporary Research

This compound occupies a unique niche in antibacterial and anticancer research due to its dual inhibition of bacterial DNA gyrase and human topoisomerase IIα. Studies demonstrate potent activity against Staphylococcus aureus (MIC: 0.25 µg/mL) and Pseudomonas aeruginosa (MIC: 1 µg/mL), outperforming earlier benzothiazoles like novobiocin derivatives. In oncology, it suppresses topoisomerase IIα at IC₅₀ values of 8.2 µM, comparable to etoposide but with reduced off-target effects.

Table 1: Comparative Activity of Benzothiazole Derivatives

Compound Target IC₅₀/MIC Source
Riluzole Glutamate release 10 µM
Novobiocin DNA gyrase 0.5 µg/mL
Target Compound Topoisomerase IIα 8.2 µM

Significance in Drug Discovery Paradigms

The integration of a dimethylaminopropyl group addresses historical limitations of benzothiazoles, such as poor aqueous solubility. This moiety facilitates protonation under physiological conditions, enhancing membrane permeability and bioavailability. Concurrently, the 4-fluoro substitution on the benzamide ring stabilizes aryl interactions with enzyme active sites, as evidenced by crystallographic studies showing a 2.1 Å hydrogen bond with Arg76 of S. aureus gyrase.

Research Evolution of Benzothiazole-Dimethylaminopropyl Conjugates

Early conjugates, such as 2-(4-aminophenyl)benzothiazole, exhibited promising antitumor activity but suffered from rapid hepatic glucuronidation. The introduction of dimethylaminopropyl spacers in the 2010s mitigated this issue by sterically shielding metabolically vulnerable sites. For example, N-(3-(dimethylamino)propyl)benzamide derivatives showed a 3.5-fold increase in plasma half-life compared to non-alkylated analogs.

Table 2: Structural Features and Optimizations

Feature Functional Role Impact
6-Methylbenzo[d]thiazole π-Stacking with DNA Enhances binding
4-Fluorobenzamide Electrophilic contact Improves potency
Dimethylaminopropyl chain Solubility modifier Reduces clearance

Eigenschaften

IUPAC Name

N-[3-(dimethylamino)propyl]-4-fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS.ClH/c1-14-5-10-17-18(13-14)26-20(22-17)24(12-4-11-23(2)3)19(25)15-6-8-16(21)9-7-15;/h5-10,13H,4,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAZCWMVIKEPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves the following steps:

    Formation of the Benzothiazole Intermediate: The synthesis begins with the preparation of the benzothiazole intermediate. This is achieved by reacting 2-aminobenzothiazole with appropriate reagents under controlled conditions.

    Coupling Reaction: The benzothiazole intermediate is then coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.

    Introduction of the Dimethylamino Group: The final step involves the introduction of the dimethylamino group through a nucleophilic substitution reaction using 3-dimethylaminopropylamine. The reaction is typically carried out in an organic solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: 3-dimethylaminopropylamine in dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities. The molecular pathways involved include the suppression of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s benzamide backbone distinguishes it from carboxamide derivatives such as N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C15H20ClN3O2, MW 309.79) and N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (C19H26N4O3, MW 358.43). These analogs replace the benzo[d]thiazole ring with quinoline systems and incorporate morpholine or hydroxy groups, which may alter binding affinity to biological targets like kynurenine pathways .

Table 1: Key Structural Differences
Compound Name Core Structure Substituents Molecular Weight
Target Compound Benzamide 4-Fluoro, 6-methylbenzo[d]thiazole Not Provided
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride Quinoline-carboxamide 4-Hydroxy, dimethylaminopropyl 309.79
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Acetamide Trifluoromethylbenzothiazole, 3-methoxyphenyl Not Provided

Substituent-Driven Pharmacological Effects

  • Fluorine vs. Methoxy Groups: The 4-fluoro substituent in the target compound may enhance metabolic stability and lipophilicity compared to methoxy-substituted analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.
  • Benzo[d]thiazole vs. Quinoline: The benzo[d]thiazole moiety in the target compound provides a rigid, planar structure that may improve selectivity for hydrophobic binding pockets compared to quinoline-based analogs, which exhibit greater conformational flexibility .

Side Chain Modifications

The dimethylaminopropyl chain in the target compound contrasts with the pyrrolidin-1-yl ethyl group in N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C16H20ClN3O2, MW 321.80). The latter’s cyclic amine side chain could enhance blood-brain barrier penetration due to increased basicity, whereas the dimethylaminopropyl chain may favor peripheral tissue distribution .

Biologische Aktivität

N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C₁₉H₂₀ClFN₄O₃S
  • Molecular Weight : Approximately 438.9 g/mol
  • IUPAC Name : N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide; hydrochloride

This structure incorporates a benzo[d]thiazole moiety, which is known for diverse biological properties, along with a dimethylamino propyl side chain that enhances solubility and bioavailability.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Interaction : It could interact with various receptors, affecting signal transduction pathways.
  • DNA Binding : Potential for binding to DNA or RNA, influencing gene expression.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antitumor Activity

Preliminary studies have shown that this compound has potential antitumor effects. It may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. However, its efficacy appears lower than conventional antibiotics, necessitating further investigation into its potential as an antibacterial agent.

Neuroprotective Effects

Some studies have explored the neuroprotective capabilities of this compound, particularly in models of neurodegenerative diseases. It may modulate oxidative stress pathways, providing protective effects on neuronal cells.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy and safety profile of the compound. Results suggest promising outcomes in tumor reduction and minimal side effects at therapeutic doses.
  • Mechanistic Studies : Investigations into the molecular mechanisms reveal that the compound may induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivityInhibition of cancer cell proliferation
AntimicrobialModerate activity against Staphylococcus aureus
NeuroprotectiveProtection against oxidative stress

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.